N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide
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Overview
Description
N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and an imidazo[1,2-a]pyridine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves the use of 2,4-difluorophenyl isocyanate, which reacts with the imidazo[1,2-a]pyridine core to form the desired product.
Formation of the prop-2-enamide group: This can be accomplished through the reaction of the intermediate with acryloyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide can be compared with other similar compounds, such as:
2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: This compound shares a similar core structure but lacks the prop-2-enamide group.
(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone: This compound has a different functional group attached to the difluorophenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c1-2-16(22)19-11-4-6-15-20-14(9-21(15)8-11)12-5-3-10(17)7-13(12)18/h2-3,5,7,9,11H,1,4,6,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJWMEBISYGTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=NC(=CN2C1)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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